![molecular formula C15H12ClN5O B10813764 5-amino-3-[(Z)-2-(2-chlorophenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile](/img/structure/B10813764.png)
5-amino-3-[(Z)-2-(2-chlorophenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-3-[(Z)-2-(2-chlorophenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile is a complex organic molecule known for its versatile applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound's unique structural attributes make it a subject of extensive research and interest.
Méthodes De Préparation
Synthetic routes and reaction conditions: : The synthesis of 5-amino-3-[(Z)-2-(2-chlorophenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile typically involves multi-step organic reactions. It often starts with the preparation of a substituted pyrazole intermediate, followed by a series of functional group transformations. Standard reaction conditions include the use of organic solvents, controlled temperature, and specific catalysts to facilitate the transformations.
Industrial production methods: : On an industrial scale, the production of this compound requires optimized reaction conditions to ensure high yield and purity. This often involves the use of automated synthesis equipment and continuous monitoring of reaction parameters to maintain consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Each reaction type involves different reagents and conditions.
Common reagents and conditions: : Oxidizing agents, reducing agents, and nucleophiles are commonly used to induce these reactions. Typical conditions include the use of solvents like dichloromethane, ethanol, or dimethyl sulfoxide, and temperatures ranging from ambient to slightly elevated.
Major products: : The resulting products from these reactions can include derivatives with altered functional groups or expanded molecular frameworks, depending on the nature of the reactants and conditions employed.
Applications De Recherche Scientifique
5-amino-3-[(Z)-2-(2-chlorophenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile finds application in several areas:
Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.
Biology: : Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of specialized materials and chemical processes.
Mécanisme D'action
The mechanism by which 5-amino-3-[(Z)-2-(2-chlorophenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile exerts its effects is multifaceted:
Molecular targets: : It interacts with specific enzymes or receptors in biological systems, altering their activity.
Pathways involved: : Its action can modulate biochemical pathways, leading to changes in cellular functions and responses.
Comparaison Avec Des Composés Similaires
Comparison: : Compared to other pyrazole derivatives, 5-amino-3-[(Z)-2-(2-chlorophenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile stands out due to its unique combination of functional groups, which confer distinctive chemical and biological properties.
Similar compounds: : Examples include 5-amino-1-aryl-3-cyanopyrazole and 5-amino-1-alkyl-3-cyanopyrazole, which share some structural similarities but differ in their specific functionalities and applications.
This compound’s broad array of research and industrial applications, combined with its unique chemical properties, make it a fascinating subject for continued investigation.
Propriétés
Formule moléculaire |
C15H12ClN5O |
|---|---|
Poids moléculaire |
313.74 g/mol |
Nom IUPAC |
5-amino-3-[(Z)-2-(2-chlorophenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C15H12ClN5O/c16-13-4-2-1-3-10(13)7-11(8-17)14-12(9-18)15(19)21(20-14)5-6-22/h1-4,7,22H,5-6,19H2/b11-7+ |
Clé InChI |
VHRFZDZBRVUVSV-YRNVUSSQSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[4-(4-Methyl-3-sulfamoyl-phenyl)-phthalazin-1-ylamino]-phenyl}-acetamide](/img/structure/B10813686.png)
![5-({4-[3-(Dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxybenzamide](/img/structure/B10813691.png)
![4-[4-(4-Hydroxy-phenyl)-phthalazin-1-ylamino]-N-methyl-benzamide](/img/structure/B10813693.png)
![4-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol](/img/structure/B10813694.png)
![5-{4-[(4-fluorophenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide](/img/structure/B10813699.png)
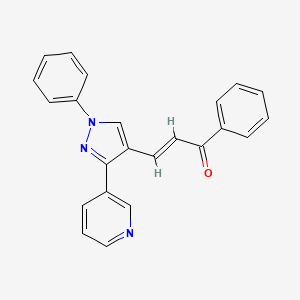
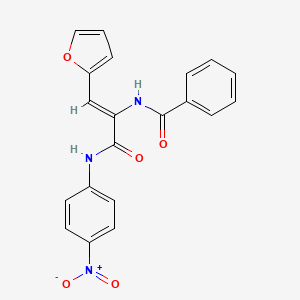
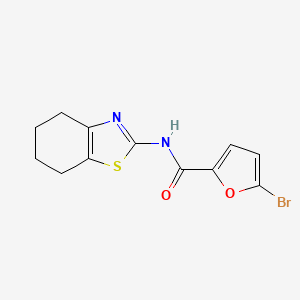
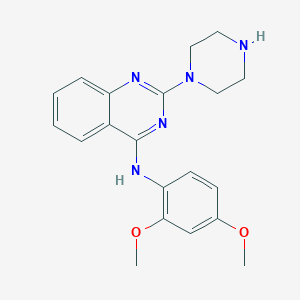
![7-(2-hydroxyethylamino)-4aH-naphtho[3,2-a]phenoxazin-14-ium-8,13-dione](/img/structure/B10813736.png)
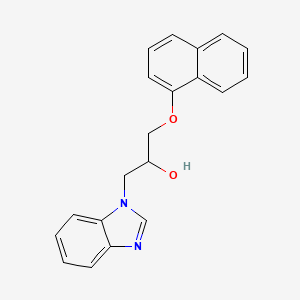
![4-(4-Chloro-phenoxy)-N-[1,3,4]thiadiazol-2-yl-butyramide](/img/structure/B10813745.png)
![(Methylenebis(1H-benzo[d]imidazole-6,2-diyl))dimethanol](/img/structure/B10813749.png)
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone](/img/structure/B10813757.png)
